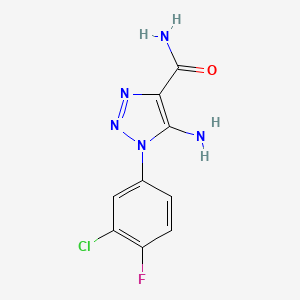
5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a carboxamide group (-CONH2), a triazole ring (a five-membered ring containing three nitrogen atoms), and a phenyl ring (a six-membered ring of carbon atoms) that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxamide groups would likely make it somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Triazole-Based Scaffolds in Medicinal Chemistry
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, such as 5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their utility in the synthesis of biologically active compounds. These derivatives serve as key intermediates in the preparation of peptidomimetics and various compounds with potential therapeutic applications. For instance, a protocol employing ruthenium-catalyzed cycloaddition has been developed to synthesize a protected version of this triazole amino acid, which is used to create triazole-containing dipeptides and inhibitors of HSP90, demonstrating significant biological activity (Ferrini et al., 2015).
Structural and Intermolecular Interaction Studies
The study of 1,2,4-triazole derivatives, including those with chloro and fluoro substituents, has contributed to understanding the role of intermolecular interactions in influencing the structural and physicochemical properties of these compounds. For example, the analysis of synthesized biologically active 1,2,4-triazole derivatives has revealed various intermolecular interactions such as hydrogen bonding and lp⋯π interactions, which are crucial for the stability and biological activity of these molecules (Shukla et al., 2014).
Anticancer Properties
1,2,4-Triazolo[3,4-b]thiadiazoles, synthesized from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, have been screened for their anticancer properties. This research highlights the potential of triazole derivatives, including those with specific fluorophenyl groups, as anticancer agents. Some compounds in this class have shown promising in vitro anticancer activity, underscoring the relevance of triazole derivatives in the development of new cancer therapies (Bhat et al., 2004).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. These studies have led to the identification of compounds with notable antibacterial and antifungal properties, highlighting the potential of triazole derivatives in addressing microbial resistance and developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiviral Activities
The exploration of triazole derivatives in antitumor and antiviral research has revealed compounds with significant activity against various cancer cell lines and viruses, including influenza. These findings underscore the versatility of triazole derivatives in medicinal chemistry, offering promising leads for the development of new therapeutic agents (Hao et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-(3-chloro-4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O/c10-5-3-4(1-2-6(5)11)16-8(12)7(9(13)17)14-15-16/h1-3H,12H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCBCAXUERAVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)C(=O)N)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)
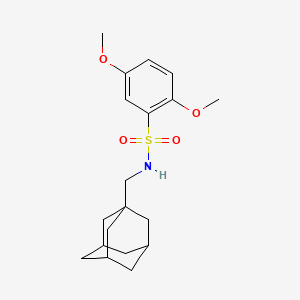
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)
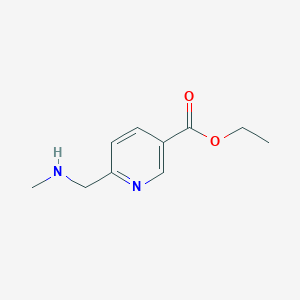
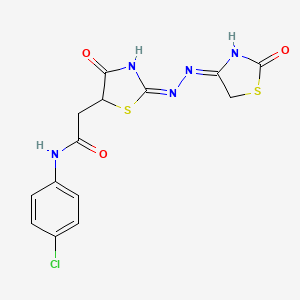
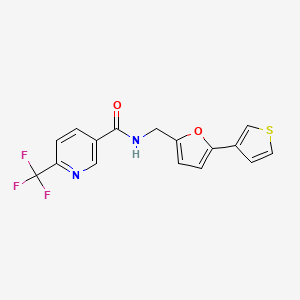

![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
![4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2575665.png)

![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)
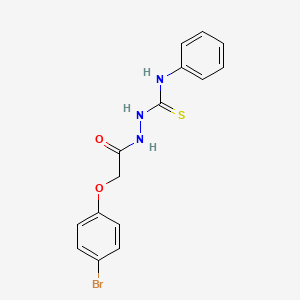
![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)